![molecular formula C9H10BrNO B1530151 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one CAS No. 1114573-41-9](/img/structure/B1530151.png)
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Overview
Description
The compound “5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one” is likely a cyclic compound due to the presence of “dihydropyridin” in its name . The “5-Bromo” indicates the presence of a bromine atom at the 5th position of the ring. The “1-(cyclopropylmethyl)” suggests a cyclopropyl group attached to a methyl group at the 1st position .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The bromine atom might make it susceptible to nucleophilic substitution reactions . The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally. These properties would be influenced by factors such as its molecular structure and the presence of functional groups .Scientific Research Applications
Anticancer Research
This compound has shown promise in anticancer research due to its structural similarity to indole derivatives, which are known for their antiproliferative properties against various human cancer cell lines . The bromine atom in the 5-position could potentially enhance these properties, making it a valuable candidate for the development of new cancer therapies.
Antimicrobial Activity
The presence of the bromine atom and the dihydropyridinone core may confer antimicrobial properties. Research on similar brominated indole derivatives has demonstrated moderate antibacterial effects, suggesting potential applications in developing new antimicrobial agents .
Antiviral Applications
Indole derivatives have been reported to possess antiviral activities. By extension, 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one could be explored for its efficacy against various RNA and DNA viruses, contributing to the field of antiviral drug development .
Anti-inflammatory Potential
The indole scaffold is associated with anti-inflammatory properties. As such, this compound might be utilized in the synthesis of new anti-inflammatory drugs, especially considering the enhanced reactivity that the bromine atom might impart .
Neuroprotective Effects
Brominated indole derivatives have shown potential in neuroprotection. This compound could be investigated for its ability to prevent neurodegenerative diseases or to mitigate the effects of neurological damage .
Chemical Synthesis and Drug Design
Due to its unique structure, 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one can serve as a key intermediate in the synthesis of more complex molecules. Its reactivity could be harnessed in the design of novel drugs with improved pharmacokinetic properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-bromo-1-(cyclopropylmethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-4-9(12)11(6-8)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJAMRBVRNCRMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=CC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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